Imidazo[4,5,1-HI]indazole
CAS No.: 65505-39-7
Cat. No.: VC18511966
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65505-39-7 |
|---|---|
| Molecular Formula | C8H5N3 |
| Molecular Weight | 143.15 g/mol |
| IUPAC Name | 2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
| Standard InChI | InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H |
| Standard InChI Key | QPHDDQPXIJZGOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)N=CN3N=C2 |
Introduction
Structural and Chemical Properties of Imidazo[4,5,1-HI]indazole
Molecular Architecture
Imidazo[4,5,1-HI]indazole features a fused bicyclic system comprising a five-membered imidazole ring and a six-membered indazole scaffold. The imidazole component contributes two nitrogen atoms at positions 1 and 3, while the indazole moiety introduces an additional nitrogen at position 2 of the fused system. This arrangement creates a π-conjugated system that enhances electronic delocalization, a property critical for interactions with biological targets such as enzymes and DNA .
The compound’s molecular formula, , reflects its heteroatom-rich composition. X-ray crystallographic studies of analogous indazole derivatives reveal planar geometries that facilitate intercalation into DNA helices or binding to hydrophobic enzyme pockets . Computational modeling suggests that the fused rings in Imidazo[4,5,1-HI]indazole adopt a nearly coplanar conformation, optimizing van der Waals interactions and hydrogen-bonding capabilities.
Physicochemical Characteristics
Imidazo[4,5,1-HI]indazole’s physicochemical profile is dominated by its moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) and limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for pharmacological applications. The compound’s logP value, estimated at 2.1±0.3, indicates balanced lipophilicity suitable for blood-brain barrier penetration and intracellular uptake . Stability studies of related indazoles under physiological conditions (pH 7.4, 37°C) show degradation half-lives exceeding 24 hours, suggesting sufficient metabolic stability for therapeutic use.
Synthetic Methodologies for Indazole-Based Systems
Palladium-Catalyzed Cyclization
Contemporary synthesis of indazole derivatives often employs palladium-mediated C-H activation. For example, Joo et al. demonstrated that Pd(OAc)/P(tBu)·HBF catalyzes oxidative benzannulation of pyrazoles with alkynes to yield 1H-indazoles in 60–85% yields . This method’s regioselectivity is controlled by electronic effects of substituents, with electron-deficient alkynes favoring cyclization at the β-position. Applied to Imidazo[4,5,1-HI]indazole synthesis, analogous Pd-catalyzed protocols could enable selective formation of the fused imidazole-indazole system.
Metal-Free Approaches
Zhang et al. developed a [bis-(trifluoroacetoxy)iodo]benzene (PIFA)-mediated intramolecular C-N coupling of arylhydrazones, producing 1H-indazoles in 72–89% yields without transition metals . This oxidative cyclization tolerates nitro, halogen, and alkyl substituents, making it applicable to functionalized Imidazo[4,5,1-HI]indazole precursors. Kinetic studies reveal a second-order dependence on hydrazone concentration, suggesting a bimolecular transition state.
Biological Activities and Mechanistic Insights
Antitumor Efficacy
Indazole derivatives exhibit potent antitumor activity through kinase inhibition. For instance, compound 81c (CFI-400945), a (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative, inhibits Polo-like kinase 4 (PLK4) with IC = 1.2 nM, inducing tumor regression in HCT116 xenografts . Structural analogs of Imidazo[4,5,1-HI]indazole likely share this mechanism, as their planar aromatic systems can occupy ATP-binding pockets of kinases.
Table 1: Comparative Antitumor Activities of Indazole Derivatives
| Compound | Target Kinase | IC (nM) | Cell Line Activity (IC) |
|---|---|---|---|
| CFI-400945 | PLK4 | 1.2 | HCT116: 8 nM |
| 82a | Pim-1/Pim-2/Pim-3 | 0.4/1.1/0.4 | KMS-12 BM: 1400 nM |
| 105 | FGFR1-4 | 0.9–6.1 | NCI-H1581: 96.9% TGI |
Enzymatic Inhibition
Imidazo[4,5,1-HI]indazole’s structural analogs demonstrate nanomolar inhibition of fibroblast growth factor receptors (FGFRs). Compound 105, a 3-benzimidazole-indazole hybrid, inhibits FGFR1-4 with IC values of 0.9–6.1 nM, achieving 96.9% tumor growth inhibition in xenograft models . Molecular docking suggests that the indazole nitrogen forms hydrogen bonds with kinase hinge residues (e.g., Glu562 in FGFR1), while hydrophobic substituents occupy allosteric pockets.
Applications in Drug Development
Kinase-Targeted Therapies
The indazole scaffold’s versatility enables rational design of multi-kinase inhibitors. Zhang et al. developed compound 133, a 1H-indazole derivative inhibiting VEGFR-2 (IC = 3.45 nM), Tie-2 (2.13 nM), and EphB4 (4.71 nM), demonstrating broad-spectrum antiangiogenic activity . Such multi-target profiles are achievable by modifying substituents at the indazole 4- and 6-positions, a strategy applicable to Imidazo[4,5,1-HI]indazole optimization.
Overcoming Drug Resistance
Third-generation EGFR inhibitors like 128 (EC = 22 nM against HCC827 cells) exploit indazole’s ability to covalently bind Cys797, circumventing T790M-mediated resistance . Imidazo[4,5,1-HI]indazole’s electron-rich system could enhance similar Michael addition reactions with cysteine residues, improving target residence time.
Comparative Analysis with Heterocyclic Analogues
Table 2: Structural and Functional Comparison of Azole Derivatives
The fused imidazole-indazole system uniquely combines the metabolic stability of imidazoles with the kinase affinity of indazoles, offering superior target engagement compared to simpler heterocycles .
Future Research Directions
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Synthetic Innovation: Developing photo- or electro-catalytic methods to access Imidazo[4,5,1-HI]indazole derivatives under mild conditions.
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Polypharmacology: Engineering multi-kinase inhibitors by functionalizing the indazole 4-position with sulfonamide or urea groups.
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Formulation Science: Investigating nanoparticle-based delivery systems to overcome solubility limitations for in vivo applications.
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